3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a pyrimidoindole core, a dimethylphenyl group, and a sulfanyl group attached to an oxopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidoindole Core: This step involves the cyclization of an appropriate precursor, such as an indole derivative, with a pyrimidine derivative under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrimidoindole core reacts with 2,5-dimethylbenzene in the presence of a Lewis acid catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where the intermediate product reacts with a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group or reduce the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylphenyl group or the pyrimidoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones, and hydroxylated derivatives.
Reduction: Hydroxylated compounds and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The compound’s sulfanyl and oxopropyl groups may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indole
- 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-ol
- 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-thione
Uniqueness
The uniqueness of 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and specificity, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-12-8-9-13(2)17(10-12)24-20(26)19-18(23-21(24)27-11-14(3)25)15-6-4-5-7-16(15)22-19/h4-10,22H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCLIHVZWHMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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